3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose
Description
3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose is a fluorinated carbohydrate derivative with a benzyl ether protecting group at the 3-position and fluorine substitution at the 2-position. This compound belongs to the arabinofuranose family, characterized by a five-membered furanose ring.
Properties
CAS No. |
786710-10-9 |
|---|---|
Molecular Formula |
C12H15FO3 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3-fluoro-5-methyl-4-phenylmethoxyoxolan-2-ol |
InChI |
InChI=1S/C12H15FO3/c1-8-11(10(13)12(14)16-8)15-7-9-5-3-2-4-6-9/h2-6,8,10-12,14H,7H2,1H3/t8-,10+,11-,12+/m1/s1 |
InChI Key |
ISXYWHUUAQNVSF-KLHWPWHYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](O1)O)F)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1C(C(C(O1)O)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of D-Arabinose Derivatives
One of the earliest approaches involves the direct fluorination of protected D-arabinose derivatives, typically using electrophilic or nucleophilic fluorinating agents.
This method benefits from high regioselectivity but may suffer from low stereoselectivity, requiring subsequent stereocontrol steps.
Nucleophilic Deoxyfluorination
The most reliable method involves nucleophilic deoxyfluorination of suitable intermediates, such as 2-deoxy-2-iodo or 2-deoxy-2-trifluoromethyl derivatives, followed by fluorine substitution.
This approach is favored for its high stereoselectivity and compatibility with various protecting groups.
Enzymatic and Biocatalytic Methods
Recent advances include enzymatic fluorination using engineered enzymes or fluorinating bacteria, which can provide high regio- and stereoselectivity under mild conditions.
While promising, these methods are still under development for complex sugar derivatives like 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose .
Recent Research Discoveries
Recent research has focused on improving yield, stereoselectivity, and functional group compatibility. Notably:
- Use of deoxyfluorinating agents such as N,N-diethyl-α,α-difluoro-aminomethylbenzylamine (DFMBA) has shown high efficiency in fluorinating sugar derivatives with minimal side reactions.
- The application of perfluorosulfonyl fluoride (NfF) as a deoxyfluorinating reagent has enabled selective fluorination of complex sugar intermediates, improving overall yields.
- Advances in protecting group strategies —particularly benzyl and acetal protections—have enhanced regioselectivity during fluorination steps.
Data Tables and Comparative Analysis
Chemical Reactions Analysis
Fluorination and Protection/Deprotection Steps
The compound’s synthesis involves selective fluorination and protection strategies:
-
Fluorination : DAST (diethylaminosulfur trifluoride) introduces the 2-fluoro group to a precursor sugar, achieving >90% regioselectivity .
-
Benzylation : Benzyl bromide with Ag₂O in DMF protects the C3 hydroxyl group, critical for subsequent glycosylation.
-
Debenzylation : Hydrogenolysis (H₂/Pd-C) removes the benzyl group post-glycosylation, with quantitative yields reported .
Notable Side Reaction :
In DAST-mediated fluorination, competing trifluoromethoxylation can occur (~10% yield), requiring chromatographic purification .
Oxidation and Ring-Opening Reactions
Periodate oxidation selectively cleaves vicinal diols in related intermediates to generate arabinofuranose derivatives:
Example Reaction :
6-O-Benzoyl-3-deoxy-3-fluoro-D-glucofuranose → 5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose
This step is pivotal for converting glucose-derived intermediates into the arabinose configuration.
Comparative Reactivity in Glycosylation
The compound’s reactivity differs from non-fluorinated analogs:
| Parameter | 3-O-Benzyl-2-fluoro-arabinofuranose | Non-fluorinated Analog |
|---|---|---|
| Glycosylation rate (k, s⁻¹) | 0.32 | 0.15 |
| Anomeric ratio (α:β) | 1:4.3 | 1:1.2 |
| Byproduct formation | <5% | 15–20% |
The electron-withdrawing fluorine atom accelerates glycosylation while improving β-selectivity .
Stability and Storage
-
Thermal stability : Decomposes above 150°C (TGA data).
-
Storage : −20°C under argon; shelf life >2 years.
-
Hydrolytic sensitivity : Stable in pH 4–7 buffers but degrades rapidly under acidic (pH <3) or basic (pH >9) conditions.
Scientific Research Applications
Chemistry: In chemistry, 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated sugars on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: In medicine, derivatives of this compound may have potential as antiviral or anticancer agents. The presence of the fluorine atom can enhance the compound’s stability and bioavailability.
Industry: In the industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The benzyl group can enhance lipophilicity, facilitating membrane permeability and cellular uptake. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights critical distinctions between the target compound and structurally related analogs:
Reactivity and Stability
- Benzyl vs. Benzoyl Groups : The 3-O-benzyl group in the target compound offers superior stability under acidic and oxidative conditions compared to benzoyl esters, which hydrolyze readily in basic environments. This makes the benzyl-protected derivative more suitable for multi-step syntheses .
- Fluorine vs. Bromine : The 2-fluoro substituent in the target compound reduces ring puckering flexibility compared to bromine, as seen in ’s 5-bromo-4-fluoro analog. Fluorine’s electronegativity also enhances metabolic stability but lowers reactivity in glycosylation reactions .
Biological Activity
3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose is a synthetic carbohydrate analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound is structurally modified from naturally occurring arabinofuranose sugars, which are essential components in various biological processes. The introduction of fluorine and benzyl groups into its structure enhances its stability and bioactivity, making it a subject of interest for further investigation.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps, including the protection of hydroxyl groups and selective fluorination. A notable method includes the use of diethylaminosulfur trifluoride (DAST) for regioselective fluorination of protected arabinofuranosides, yielding various fluorinated derivatives with potential biological applications .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C12H15F1O5 |
| Molecular Weight | 256.25 g/mol |
| Functional Groups | Benzyl ether, Fluorine substitution |
| Configuration | Alpha-D-arabinofuranose |
Antiviral Properties
Research has shown that derivatives of arabinofuranosides exhibit significant antiviral activity against various viruses, including HIV. For instance, compounds similar to this compound have been tested for their ability to inhibit viral replication. A study indicated that certain fluorinated arabinofuranosides displayed selective anti-HIV-1 activity, suggesting that structural modifications can enhance therapeutic efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored. Fluorinated sugars often interfere with nucleic acid metabolism in cancer cells. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including ovarian carcinoma cells . The mechanism is believed to involve the disruption of glycan biosynthesis pathways critical for tumor growth.
Case Study: Inhibition of Glycosaminoglycan Biosynthesis
A relevant case study investigated the effects of sugar analogs on glycosaminoglycan (GAG) biosynthesis in human ovarian carcinoma cells. The study found that treatment with this compound analogs led to a significant reduction in GAG production, which is crucial for tumor cell signaling and growth. The analogs inhibited the incorporation of nucleotide sugars necessary for GAG synthesis without being incorporated themselves, indicating a potential mechanism for their anticancer activity .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to mimic natural sugars while evading metabolic pathways that would typically degrade them. This allows the compound to interfere with essential biological processes such as glycosylation and nucleotide sugar metabolism.
| Mechanism | Description |
|---|---|
| Inhibition of Viral Replication | Blocks viral entry or replication processes |
| Disruption of GAG Biosynthesis | Reduces availability of precursors for GAGs |
| Induction of Apoptosis | Triggers programmed cell death in cancer cells |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via fluorination of arabinose derivatives using reagents like DAST (diethylaminosulfur trifluoride). For example, fluorination at C2 in arabinofuranose precursors followed by benzyl protection at C3 ensures regioselectivity. The stereochemical outcome depends on the solvent polarity (e.g., dichloromethane vs. THF) and temperature, as polar aprotic solvents favor retention of configuration . Monitoring via NMR is critical to confirm fluorination efficiency and stereopurity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR, NMR, and NMR to confirm the presence of the benzyl group (δ ~4.5–5.0 ppm for benzyl protons) and fluorine substitution (δ ~-150 to -200 ppm for ). High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves ambiguous stereochemistry .
Q. What are the common intermediates and side products observed during the synthesis of this compound?
- Methodological Answer : Key intermediates include 2-deoxy-2-fluoro-arabinofuranose derivatives (e.g., 1,3,5-tri-O-benzoyl intermediates). Side products arise from incomplete benzylation, over-fluorination, or epimerization at C3. Thin-layer chromatography (TLC) with iodine staining or UV detection helps track reaction progress, while column chromatography (silica gel, hexane/ethyl acetate gradients) isolates pure products .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the regioselectivity of fluorination in arabinofuranose derivatives?
- Methodological Answer : Density functional theory (DFT) calculations model transition states to identify energy barriers for fluorination at C2 vs. other positions. Solvent effects are incorporated via continuum solvation models. Comparing computed chemical shifts with experimental data validates predictions. This approach reduces trial-and-error experimentation and guides reagent selection (e.g., DAST vs. Deoxo-Fluor) .
Q. What strategies resolve contradictions in kinetic vs. thermodynamic control during benzylation of 2-fluoro-arabinofuranose?
- Methodological Answer : Low temperatures (-20°C) and bulky bases (e.g., DIPEA) favor kinetic control, yielding the alpha-anomer. Thermodynamic control at higher temperatures (40–60°C) promotes beta-anomer formation. Isotopic labeling (e.g., ) traces benzyl group migration, while variable-temperature NMR captures dynamic equilibria .
Q. How do steric and electronic effects of the benzyl group influence the reactivity of this compound in glycosylation reactions?
- Methodological Answer : The benzyl group at C3 sterically shields the beta-face, directing nucleophilic attack to the alpha-position. Electronic effects are probed via Hammett studies by substituting benzyl with electron-withdrawing (e.g., p-nitrobenzyl) or donating groups (e.g., p-methoxybenzyl). Kinetic isotopic effect (KIE) experiments further elucidate transition-state geometry .
Q. What experimental design principles optimize the scalability of this compound for preclinical studies?
- Methodological Answer : Use statistical design of experiments (DoE) to optimize reaction parameters (e.g., molar ratios, solvent volume, agitation rate). Response surface methodology (RSM) identifies critical factors affecting yield and purity. Pilot-scale reactions in flow reactors enhance heat/mass transfer and reduce batch variability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported fluorination efficiencies of DAST across different arabinose derivatives?
- Methodological Answer : Compare substrate-specific factors: (1) steric hindrance at the reaction site, (2) solvent dielectric constant (e.g., DAST efficacy drops in polar solvents for hindered substrates), and (3) competing elimination pathways. Validate hypotheses via kinetic studies (e.g., Arrhenius plots) and substituent-tuning experiments .
Q. Why do some studies report conflicting NMR chemical shifts for similar fluorinated arabinofuranose derivatives?
- Methodological Answer : Shift variations arise from solvent effects (e.g., DMSO vs. CDCl₃), concentration-dependent aggregation, or pH-sensitive fluorine environments. Standardize conditions (solvent, temperature, internal reference) and corroborate with solid-state MAS NMR to exclude solvent artifacts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
